molecular formula C13H18O2 B14586718 5-(2-Methylcyclohexyl)benzene-1,3-diol CAS No. 61133-03-7

5-(2-Methylcyclohexyl)benzene-1,3-diol

Cat. No.: B14586718
CAS No.: 61133-03-7
M. Wt: 206.28 g/mol
InChI Key: AQEAENFQJVYDID-UHFFFAOYSA-N
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Description

5-(2-Methylcyclohexyl)benzene-1,3-diol is an organic compound with the molecular formula C13H18O2. It belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring. This compound is characterized by the presence of a 2-methylcyclohexyl group attached to the benzene ring, making it a unique derivative of resorcinol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylcyclohexyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of resorcinol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylcyclohexyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methylcyclohexyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylcyclohexyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their fluidity and function. The exact pathways and targets are still under investigation, but it is believed to exert its effects through a combination of these interactions .

Comparison with Similar Compounds

Similar Compounds

    Resorcinol (benzene-1,3-diol): Lacks the 2-methylcyclohexyl group.

    Catechol (benzene-1,2-diol): Has hydroxyl groups in the ortho position.

    Hydroquinone (benzene-1,4-diol): Has hydroxyl groups in the para position.

Uniqueness

5-(2-Methylcyclohexyl)benzene-1,3-diol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

61133-03-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(2-methylcyclohexyl)benzene-1,3-diol

InChI

InChI=1S/C13H18O2/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h6-9,13-15H,2-5H2,1H3

InChI Key

AQEAENFQJVYDID-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=CC(=CC(=C2)O)O

Origin of Product

United States

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